molecular formula C6H10N2O2 B2936190 (2-Methyl-1H-imidazole-4,5-diyl)dimethanol CAS No. 85610-16-8

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Cat. No. B2936190
CAS RN: 85610-16-8
M. Wt: 142.158
InChI Key: CIZIDJCTTRZYBO-UHFFFAOYSA-N
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Description

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is an organic compound . The compound has a molecular weight of 112.1298 and a CAS number of 85610-16-8 .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Imidazole derivatives, including “(2-Methyl-1H-imidazole-4,5-diyl)dimethanol”, play a crucial role in the synthesis of biologically active molecules. They are used to create a wide range of pharmacologically active compounds, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Green Chemistry and Catalysis

The compound is utilized in green chemistry and organometallic catalysis. It serves as a precursor for ionic liquids and N-heterocyclic carbenes (NHCs), which are essential in developing environmentally friendly methods in chemical organic synthesis .

Agriculture and Plant Protection

In the agricultural sector, imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in ensuring the health and productivity of crops .

Advanced Material Synthesis

Imidazole derivatives are involved in the synthesis of advanced materials. For instance, they can be used to modify nanoporous silica, which acts as a novel sorbent for heavy metal ions like Pb(II) from industrial wastewater, contributing to environmental cleanup efforts .

Multicomponent Reactions

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is a key component in multicomponent reactions. These reactions are conducted under various conditions to optimize synthetic efficiency, highlighting the role of catalysts and diverse conditions .

Synthesis of Substituted Imidazoles

The compound is also used in the synthesis of substituted imidazoles, which are synthesized through condensation, ring cyclization, oxidation conversion, and other methods. These processes are crucial for creating a variety of imidazole derivatives with potential applications in multiple fields .

properties

IUPAC Name

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZIDJCTTRZYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

82 g (1 mole) of 2-methylimidazole and 220 g (2.2 moles) of 30% strength by weight aqueous formaldehyde solution are stirred for 1 hour at 60° C., 50.4 g (0.49 mole) of triethylamine are added to the mixture, and stirring is continued for 48 hours under reflux at about 78° C. The solution is evaporated to dryness under reduced pressure at a bath temperature of 60° C., 160 g of crude product being obtained during this procedure. The crude product is stirred with 128 g of methanol and 32 g of isopropanol, for 30 minutes in each case, at 50° C. and at 10° C. with cooling. The colorless solid is then filtered off, washed with twice 200 ml of acetone and dried for 12 minutes at 45° C. to give 91.6 g of 2-methyl-4,5-dihydroxymethylimidazole of melting point 182°-182.5° C. This corresponds to a yield of 64.5%. The purity (HPLC) is 99.8%.
Quantity
82 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
solvent
Reaction Step Three

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